molecular formula C14H27N B12007595 n,n-Di(propan-2-yl)oct-2-yn-1-amine CAS No. 6332-62-3

n,n-Di(propan-2-yl)oct-2-yn-1-amine

Cat. No.: B12007595
CAS No.: 6332-62-3
M. Wt: 209.37 g/mol
InChI Key: CRGAHVBZGPKPKM-UHFFFAOYSA-N
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Description

N,N-Di(propan-2-yl)oct-2-yn-1-amine is a tertiary aliphatic amine characterized by an oct-2-yne backbone (an eight-carbon chain with a triple bond at the second position) and two isopropyl (propan-2-yl) groups attached to the nitrogen atom. Its molecular formula is C₁₄H₂₅N, with a molecular weight of 207.35 g/mol.

Properties

CAS No.

6332-62-3

Molecular Formula

C14H27N

Molecular Weight

209.37 g/mol

IUPAC Name

N,N-di(propan-2-yl)oct-2-yn-1-amine

InChI

InChI=1S/C14H27N/c1-6-7-8-9-10-11-12-15(13(2)3)14(4)5/h13-14H,6-9,12H2,1-5H3

InChI Key

CRGAHVBZGPKPKM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CCN(C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n,n-Di(propan-2-yl)oct-2-yn-1-amine typically involves the following steps:

  • Alkyne Formation: : The initial step involves the formation of an octyne backbone. This can be achieved through the coupling of appropriate alkyl halides with terminal alkynes using palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.

  • Amine Introduction: : The introduction of the amine group is usually done through nucleophilic substitution reactions. An example is the reaction of an octyne derivative with an amine source, such as isopropylamine, under basic conditions.

  • Isopropylation: : The final step involves the isopropylation of the nitrogen atom. This can be achieved by reacting the intermediate amine with isopropyl halides in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors to carry out the coupling and substitution reactions.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

    Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

n,n-Di(propan-2-yl)oct-2-yn-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.

    Substitution: Alkyl halides and acyl chlorides are often used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

n,n-Di(propan-2-yl)oct-2-yn-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n,n-Di(propan-2-yl)oct-2-yn-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides.

Comparison with Similar Compounds

Structural Analog: N,N-Di(propan-2-yl)pent-2-yn-1-amine (CAS 6323-69-9)

  • Molecular Formula : C₁₁H₂₁N
  • Key Differences : The pent-2-yne backbone (five-carbon chain) results in reduced hydrophobicity compared to the oct-2-yne derivative.
  • Synthesis : Prepared via alkylation of propargylamine with isopropyl halides or Grignard reagents, similar to methods used for oct-2-yn-1-amine derivatives .

Functional Analog: N,N-Diethyl-3-phenylprop-2-yn-1-amine

  • Molecular Formula : C₁₃H₁₇N
  • Key Differences : A phenyl group at the propargyl position introduces aromatic conjugation, altering electronic properties. Diethyl substituents (vs. isopropyl) reduce steric bulk but increase electron-donating effects.
  • Applications : Used in catalytic systems for alkyne functionalization, leveraging the electron-rich amine for coordination .

Substituent Analog: N,N-Dimethyl-1-propyn-1-amine (CAS 19006-23-6)

  • Molecular Formula : C₅H₉N
  • Key Differences : Dimethyl groups (vs. isopropyl) reduce steric hindrance, while the shorter propyne chain limits hydrophobic interactions.
  • Physical Properties : Lower boiling point (estimated 90–100°C) compared to oct-2-yn-1-amine derivatives due to reduced molecular weight .

Alkyne Position Analog: N-Benzyl-3-(3-fluorophenyl)prop-2-yn-1-amine

  • Molecular Formula : C₁₆H₁₅FN
  • Key Differences : A fluorine-substituted aromatic ring and benzyl group enhance π-π stacking interactions, relevant in medicinal chemistry or polymer applications.
  • Synthesis : Prepared via palladium-catalyzed coupling, a method adaptable to oct-2-yn-1-amine derivatives with aromatic substituents .

Comparative Data Table

Compound Molecular Formula Backbone Length Substituents Key Applications/Properties Reference
N,N-Di(propan-2-yl)oct-2-yn-1-amine C₁₄H₂₅N Oct-2-yne Diisopropyl Potential ligand in catalysis
N,N-Di(propan-2-yl)pent-2-yn-1-amine C₁₁H₂₁N Pent-2-yne Diisopropyl Model for steric effects in amines
N,N-Diethyl-3-phenylprop-2-yn-1-amine C₁₃H₁₇N Prop-2-yne Diethyl, Phenyl Catalytic intermediate
N,N-Dimethyl-1-propyn-1-amine C₅H₉N Prop-1-yne Dimethyl Solvent or small-molecule reagent

Research Findings and Trends

  • Steric Effects : Diisopropyl groups in oct-2-yn-1-amine derivatives hinder nucleophilic attack at nitrogen, making them less reactive in alkylation reactions compared to dimethyl or diethyl analogs .
  • Electronic Effects : The electron-withdrawing alkyne group stabilizes the amine lone pair, reducing basicity compared to saturated amines (e.g., triallylamine, pKa ~9.5) .
  • Synthetic Utility : Palladium-catalyzed coupling (as in ) is a scalable route for introducing aryl or alkynyl groups to the amine backbone .

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